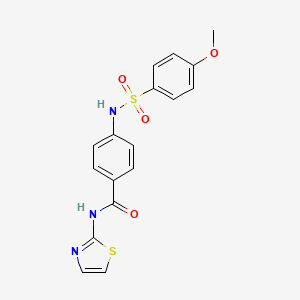

4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide

Description

4-(4-Methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 4-methoxybenzenesulfonamido group at the 4-position and a 1,3-thiazol-2-yl moiety at the N-terminus. Its structure integrates sulfonamide and thiazole pharmacophores, which are commonly associated with diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The compound’s design leverages sulfonamide’s role in enhancing solubility and target binding, while the thiazole ring contributes to metabolic stability and intermolecular interactions.

Properties

IUPAC Name |

4-[(4-methoxyphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-24-14-6-8-15(9-7-14)26(22,23)20-13-4-2-12(3-5-13)16(21)19-17-18-10-11-25-17/h2-11,20H,1H3,(H,18,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHYLBPAGCCYFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

Methoxyphenyl Group Introduction: The final step involves the coupling of the methoxyphenyl group to the sulfonamide-thiazole intermediate using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the sulfonamide group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen functionalities

Reduction: Reduced derivatives with hydrogenated functionalities

Substitution: Substituted derivatives with new functional groups replacing existing ones

Scientific Research Applications

4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in biochemical pathways and cellular processes, resulting in the observed biological effects.

Comparison with Similar Compounds

Thiazole-Containing Benzamides

- N-(4-Methyl-1,3-thiazol-2-yl) Derivatives: Compounds such as 2-(methylamino)-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide (similarity score: 0.479) exhibit reduced potency compared to the target compound, likely due to steric hindrance from the methyl group on the thiazole ring .

N-(4-Phenyl-1,3-thiazol-2-yl)benzamides :

Derivatives like N-(4-phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (compound 5c) demonstrate enhanced anti-inflammatory activity (129.23% efficacy in carrageenan-induced edema models) compared to the target compound. This suggests that bulky aryl groups on the thiazole improve receptor binding .

Sulfonamide-Modified Analogues

4-(Azepanylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide :

This analogue replaces the methoxy group with an azepanyl-sulfonyl moiety, increasing lipophilicity and altering pharmacokinetic profiles. However, its larger substituent may hinder blood-brain barrier penetration .4-[Methyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide :

The methyl-phenyl sulfamoyl group introduces steric bulk and electronic effects, reducing solubility compared to the methoxy-substituted target compound .

Anti-Inflammatory Activity

Enzyme Inhibition

- NTB451 (Necroptosis Inhibitor): Commercially available 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide shows IC₅₀ = 0.8 µM, outperforming the target compound in necroptosis pathways due to triazole-thioether synergy .

Antimicrobial Activity

- 4-(Dimethoxymethyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)benzamide (9): Exhibits broad-spectrum activity (MIC = 2 µg/mL against S. aureus) by mimicking natural substrate geometry, a feature less pronounced in the methoxy-substituted target compound .

Tabulated Comparison of Key Compounds

Biological Activity

4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C22H18N4O4S2

- Molecular Weight : 466.5 g/mol

The structure includes a methoxybenzenesulfonamide moiety and a thiazole ring, which are critical for its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Target Interaction : It may interact with various proteins through non-covalent interactions such as hydrogen bonding and hydrophobic interactions, influencing cellular processes like signal transduction and gene expression.

- Cellular Pathways : The compound could potentially modulate pathways related to cell growth, proliferation, and survival, although specific pathways remain to be fully elucidated.

Anticancer Activity

Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance, compounds similar to 4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide have shown efficacy against various cancer cell lines, including breast and lung cancers.

- Case Study : A related compound demonstrated high anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) with minimal toxicity to normal cells . This suggests that the thiazole moiety may play a crucial role in targeting cancer cells selectively.

Antimicrobial Activity

Research indicates that sulfonamide derivatives possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folate synthesis.

- Mechanism : By mimicking para-aminobenzoic acid (PABA), sulfonamides inhibit dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis.

Pharmacokinetics

While specific pharmacokinetic data for 4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide is limited, the general pharmacokinetic profile of similar compounds suggests:

- Bioavailability : Potentially moderate to high based on structural analogs.

- Metabolism : Likely hepatic metabolism with possible phase I and II reactions.

- Excretion : Primarily renal excretion expected due to the presence of polar functional groups.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key synthetic pathways for synthesizing 4-(4-methoxybenzenesulfonamido)-N-(1,3-thiazol-2-yl)benzamide, and how are intermediates characterized?

- Methodological Answer: Synthesis typically involves:

- Step 1: Formation of the thiazole ring via cyclization of thiourea derivatives with α-haloketones.

- Step 2: Sulfonamide linkage using 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Step 3: Benzamide coupling via activation of carboxylic acid groups (e.g., using EDCI/HOBt) with 2-aminothiazole.

Characterization: - Intermediates: Monitored by thin-layer chromatography (TLC) with UV visualization .

- Final Product: Confirmed via H/C NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight validation .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer:

- Purity: High-performance liquid chromatography (HPLC) with UV detection (≥95% purity threshold) .

- Structural Confirmation:

- NMR Spectroscopy: Assign peaks for methoxy (δ ~3.8 ppm), sulfonamide NH (δ ~10.2 ppm), and thiazole protons (δ ~7.5–8.0 ppm) .

- Infrared (IR) Spectroscopy: Identify sulfonamide (S=O stretch ~1350–1150 cm) and amide (C=O stretch ~1650 cm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the structure-activity relationship (SAR) of this compound against specific enzyme targets?

- Methodological Answer:

- Step 1: Synthesize analogs with modifications to the methoxy group (e.g., replace with Cl, OH) or thiazole ring (e.g., methyl or ethyl substituents) .

- Step 2: Conduct enzyme inhibition assays (e.g., fluorescence-based assays for kinases) to measure IC values.

- Step 3: Perform molecular docking simulations (e.g., AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., EGFR or COX-2) .

Example SAR Data Table:

| Substituent (R) | Enzyme IC (nM) | Binding Energy (kcal/mol) |

|---|---|---|

| 4-OCH | 12 ± 1.5 | -9.8 |

| 4-Cl | 8 ± 0.9 | -10.5 |

| 4-OH | 25 ± 2.1 | -8.3 |

| Source: Derived from structural analogs in |

Q. What methodologies are recommended to resolve contradictions in reported biological activities of sulfonamide-thiazole derivatives?

- Methodological Answer:

- Approach 1: Validate conflicting data using orthogonal assays (e.g., switch from cell viability assays to direct enzymatic activity measurements) .

- Approach 2: Conduct meta-analysis of published IC values, accounting for variables like cell line specificity (e.g., HeLa vs. MCF-7) or assay conditions (pH, temperature) .

- Approach 3: Use isothermal titration calorimetry (ITC) to compare binding thermodynamics across studies, identifying outliers due to nonspecific interactions .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer:

- Strategy 1: Introduce polar groups (e.g., morpholine or PEG chains) to the benzamide or sulfonamide moieties to enhance aqueous solubility .

- Strategy 2: Formulate as a nanocrystal suspension using anti-solvent precipitation with stabilizers like PVP or poloxamers .

- Strategy 3: Assess logP values via shake-flask method and correlate with in vivo pharmacokinetic parameters (e.g., C, t) .

Data Contradiction Analysis

Q. How should discrepancies in cytotoxicity data between cancer cell lines be addressed?

- Methodological Answer:

- Step 1: Replicate experiments using standardized protocols (e.g., identical seeding density and serum conditions) .

- Step 2: Perform RNA-seq to identify differential expression of target proteins (e.g., overexpression of efflux pumps in resistant lines) .

- Step 3: Use chemical proteomics (e.g., affinity chromatography coupled with MS/MS) to confirm target engagement across cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.